Product packaging for Ethyl 3-hydroxypicolinate(Cat. No.:CAS No. 73406-50-5)

Ethyl 3-hydroxypicolinate

Cat. No.: B1602030
CAS No.: 73406-50-5
M. Wt: 167.16 g/mol
InChI Key: NNYREQBXDUEBDD-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Research

Pyridine carboxylic acid derivatives represent a significant class of heterocyclic compounds that are fundamental to numerous areas of chemical and medical research. dovepress.comnih.gov These compounds are characterized by a pyridine ring substituted with at least one carboxylic acid group. The three basic isomers are picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). dovepress.comnih.gov

The unique structural features of these molecules confer a wide range of chemical and biological activities. dovepress.comontosight.ai The nitrogen atom in the aromatic pyridine ring allows for hydrogen bonding and π-π stacking interactions with biological targets, which can enhance binding affinity. dovepress.comnih.gov The carboxylic acid group provides polarity and can coordinate with metal ions, a property that is particularly valuable in the design of enzyme inhibitors. dovepress.comnih.gov Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its activity and selectivity. dovepress.comnih.gov

Due to this versatility, pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties. dovepress.comnih.govontosight.ai They are integral to the development of pharmaceuticals for a vast array of conditions, including tuberculosis, diabetes, cancer, and hypertension. nih.gov Beyond medicine, their utility extends to the development of functional materials and as ligands in catalysis. chemistryviews.org The continuous exploration of new methods for the site-selective functionalization of pyridines underscores their importance as a research target. chemistryviews.org

Contextualization of Ethyl 3-Hydroxypicolinate (B15391739) within Current Academic Research Trajectories

Within the broad class of pyridine carboxylic acid derivatives, Ethyl 3-hydroxypicolinate (ethyl 3-hydroxy-2-pyridinecarboxylate) is a specific ester that serves as a valuable building block and intermediate in organic synthesis. smolecule.com Its structure features a picolinic acid backbone with a hydroxyl group at the 3-position and an ethyl ester at the 2-position.

Physicochemical Properties

The molecular characteristics of this compound are well-defined, making it a reliable reagent in synthetic chemistry. sigmaaldrich.comchemspider.com

PropertyValueSource
Molecular FormulaC8H9NO3 sigmaaldrich.comchemspider.comuni.lu
Molecular Weight167.16 g/mol sigmaaldrich.combldpharm.com
CAS Number73406-50-5 sigmaaldrich.comchemspider.com
IUPAC Nameethyl 3-hydroxy-2-pyridinecarboxylate sigmaaldrich.comchemspider.com
Physical FormLiquid sigmaaldrich.com
PurityTypically ≥98% sigmaaldrich.com

Role in Synthetic Chemistry and Research Findings

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly fused heterocyclic systems. Research has shown its utility in multi-step synthetic pathways. For instance, it is a key starting material for the synthesis of ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate. This transformation involves two critical steps:

O-Alkylation: this compound is reacted with ethyl bromoacetate (B1195939) to form an intermediate, ethyl 2-(3-ethoxycarbonylpyridin-2-yloxy)acetate.

Intramolecular Cyclization: The intermediate then undergoes cyclization to yield the fused furopyridine ring system.

This role as a precursor highlights its significance in academic research focused on creating novel heterocyclic scaffolds, which are often explored for potential biological activity. The synthesis of picolinic acid derivatives themselves is an active area of research, with various methods being developed to create substituted analogs. epo.org For example, a patented process describes the preparation of 3-hydroxypicolinic acids from furan-containing precursors, which are then esterified. epo.org

Spectroscopic analysis is crucial for confirming the structure of intermediates and final products derived from this compound. Predicted mass spectrometry data provides insight into its fragmentation patterns and molecular ion characteristics.

Adductm/z (Mass/Charge Ratio)Source
[M+H]+168.06552 uni.lu
[M+Na]+190.04746 uni.lu
[M-H]-166.05096 uni.lu
[M+H-H2O]+150.05550 uni.lu

The current research trajectory for compounds like this compound is focused on its application in modular synthesis to build libraries of complex molecules for screening in drug discovery and materials science. smolecule.com Its functional groups—the hydroxyl, the ester, and the pyridine nitrogen—offer multiple points for chemical modification, making it a versatile tool for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1602030 Ethyl 3-hydroxypicolinate CAS No. 73406-50-5

Properties

IUPAC Name

ethyl 3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYREQBXDUEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567927
Record name Ethyl 3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73406-50-5
Record name Ethyl 3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73406-50-5
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Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 3 Hydroxypicolinate

Strategic Approaches to the Synthesis of Ethyl 3-Hydroxypicolinate (B15391739)

The construction of the ethyl 3-hydroxypicolinate scaffold can be achieved through both classical and modern synthetic organic chemistry methodologies.

A primary and straightforward method for the synthesis of this compound is the Fischer esterification of 3-hydroxypicolinic acid. This reaction is typically carried out by refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong mineral acid, such as sulfuric acid. chemicalbook.comcerritos.edumasterorganicchemistry.com The use of a large excess of ethanol can drive the equilibrium towards the formation of the ethyl ester, resulting in high yields. masterorganicchemistry.com

A more contemporary and intricate approach involves a multi-step synthesis commencing from furan-2-yl aminoacetate derivatives. A patented process describes the preparation of 4,6-dibromo-3-hydroxypicolinate esters through a bromination-rearrangement reaction of a furan (B31954) precursor. google.com This method highlights the utility of furan derivatives as versatile starting materials for the construction of substituted pyridine (B92270) rings.

Starting MaterialReagentsConditionsProductYield
3-Hydroxypicolinic acidEthanol, Sulfuric acidRefluxThis compound~85% chemicalbook.com
Furan-2-yl aminoacetate hydrohalideBromine, Sodium Acetate (B1210297)0-10°CAlkyl 4,6-dibromo-3-hydroxypicolinateNot specified google.com

Table 1: Comparison of Synthetic Routes to this compound and its Analogs

The synthesis of the pyridine ring system can be achieved through various annulation and cyclization strategies. While specific examples leading directly to this compound are not extensively documented in readily available literature, general principles of pyridine synthesis can be applied. For instance, the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), offers a potential, albeit convergent, route to appropriately substituted dihydropyridines that can be subsequently oxidized to the desired picolinate (B1231196). The selection of appropriate precursors is crucial for achieving the desired substitution pattern.

The application of biocatalysis in the synthesis of fine chemicals is a rapidly growing field. Cytochrome P450 monooxygenases are known for their ability to catalyze the selective hydroxylation of C-H bonds. researchgate.netnih.govfrontiersin.orgnih.gov In principle, a biocatalytic approach could be envisioned where ethyl picolinate is hydroxylated at the 3-position using a specifically engineered P450 enzyme. This would offer a green and highly selective method for the synthesis of this compound.

Furthermore, the entire biosynthetic pathway for 3-hydroxypicolinic acid has been reconstituted in vitro, starting from L-lysine. rsc.org This pathway involves an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. This research opens the door for the development of fermentation-based processes for the production of 3-hydroxypicolinic acid, which can then be esterified to this compound.

Biocatalytic ApproachEnzyme ClassPotential SubstrateKey Transformation
Direct HydroxylationCytochrome P450 MonooxygenaseEthyl picolinateC-H activation and hydroxylation at the 3-position
De novo SynthesisMulti-enzyme cascadeL-lysineConversion to 3-hydroxypicolinic acid

Table 2: Potential Biocatalytic Routes to this compound

Derivatization and Functionalization of the this compound Scaffold

The presence of both a hydroxyl group and an ester functionality on the this compound scaffold allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

The phenolic hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of various functional groups through O-acylation and O-alkylation reactions.

O-Acylation: The hydroxyl group can be readily acylated using acylating agents such as acetic anhydride (B1165640) in the presence of a base like pyridine. nih.govsigmaaldrich.comtaylorandfrancis.comresearchgate.net This reaction converts the hydroxyl group into an acetate ester, which can alter the compound's physical and biological properties.

O-Alkylation: Alkylation of the hydroxyl group can be achieved using alkyl halides, such as methyl iodide, in the presence of a base like potassium carbonate. juniperpublishers.comresearchgate.netreddit.comreddit.com This reaction results in the formation of an ether linkage. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

Reaction TypeReagentCatalyst/BaseProduct
O-AcetylationAcetic anhydridePyridineEthyl 3-acetoxypicolinate
O-MethylationMethyl iodidePotassium carbonateEthyl 3-methoxypicolinate

Table 3: Representative Derivatization Reactions at the Hydroxyl Group

The ethyl ester group of this compound can be transformed into other functional groups, most notably amides and the parent carboxylic acid.

Amide Formation: The ethyl ester can be converted to the corresponding amide, 3-hydroxypicolinamide (B1208869), through reaction with ammonia or primary/secondary amines. khanacademy.orgyoutube.comyoutube.com This transformation, often referred to as aminolysis, typically requires heating.

Hydrolysis (Saponification): The ethyl ester can be hydrolyzed back to 3-hydroxypicolinic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification. wikipedia.orgmdpi.com This saponification reaction is a fundamental transformation in ester chemistry.

Reaction TypeReagentProduct
AmidationAmmonia3-Hydroxypicolinamide
SaponificationSodium hydroxide, then acid3-Hydroxypicolinic acid

Table 4: Key Transformations of the Ester Group

Pyridyl Ring Substitutions and their Synthetic Pathways

The functionalization of the pyridine ring in compounds such as this compound is a key area of synthetic chemistry, enabling the creation of a diverse range of derivatives with unique properties. The inherent electronic nature of the pyridine ring, characterized by its electron-deficient π-system, dictates its reactivity towards various substitution reactions. Methodologies for substitution can be broadly categorized, often involving either direct C-H functionalization or more classical approaches starting with pre-functionalized pyridine derivatives.

Recent advancements have focused on overcoming the challenges associated with the strong directing influence of the ring nitrogen atom. chemrxiv.org One notable strategy involves the use of organosodium bases, such as n-butylsodium, to achieve metalation at positions remote to the nitrogen, like the C-4 position. chemrxiv.org This approach circumvents the traditional C-2 metalation typically observed with organolithium bases. chemrxiv.org The resulting 4-sodiopyridine intermediate can then undergo transition-metal-free alkylation or, after transmetalation to zinc, participate in Negishi cross-coupling reactions to introduce various aromatic and heteroaromatic groups. chemrxiv.org

Another powerful set of techniques for modifying the pyridine core involves late-stage C-H functionalization. nih.gov These methods are particularly valuable as they allow for the direct installation of functional groups onto a pre-formed pyridine ring, often with high regioselectivity. Radical addition processes, such as the Minisci reaction, are frequently employed. nih.gov N-activation of the pyridine ring, for instance by forming N-amino or N-alkoxy pyridinium (B92312) salts, can significantly influence the reactivity and regioselectivity of these radical additions, often directing substitution to the C-2 or C-4 positions. nih.gov

Furthermore, synthetic pathways can commence from other heterocyclic systems, which rearrange to form the desired substituted pyridine core. A conceptually distinct approach involves the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This method leads to the formation of highly functionalized pyridines through a sequence involving the creation of a dihydropyridine (B1217469) intermediate, followed by oxidation. nih.gov

Classical synthetic routes often build upon existing pyridine derivatives. For instance, halogenated pyridines serve as versatile precursors for a variety of transformations. Nucleophilic substitution reactions can be employed to introduce nitrogen nucleophiles, and subsequent Suzuki arylations on remaining halogenated sites allow for the introduction of aryl groups. mdpi.com The relative reactivity of different positions on the pyridine ring is a critical consideration; for example, in reactions with phenyllithium (B1222949), a 3-alkyl substituent can activate the 2-position for nucleophilic attack while deactivating the 6-position. researchgate.net

The table below summarizes various synthetic pathways for the substitution of pyridine rings, which are applicable to scaffolds like this compound.

Synthetic Strategy Reagents/Conditions Position(s) Functionalized Type of Group Introduced Reference
Undirected Metalationn-Butylsodium, then electrophile (e.g., R-X)C-4Alkyl chemrxiv.org
Negishi Cross-Coupling1. n-Butylsodium 2. ZnCl₂ 3. Ar-X, Pd catalystC-4Aromatic, Heteroaromatic chemrxiv.org
Radical Alkylation (LSF)Alkyl bromides, (TMS)₃SiH, PhotocatalystC-2Alkyl nih.gov
Radical Addition to N-Activated PyridineN-amino/N-alkoxy activation, Radical sourceC-2 or C-4Various nih.gov
Isoxazole Ring ExpansionVinyldiazomethane, Rh₂(OAc)₄ catalystVariousMultiple substituents nih.gov
Nucleophilic Aromatic SubstitutionPhenyllithiumC-2Phenyl researchgate.net
Suzuki ArylationArylboronic acid, Pd catalystPosition of halogenAryl mdpi.com

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of reactions involving pyridine derivatives is crucial for optimizing reaction conditions and predicting outcomes. Modern computational and experimental techniques have provided deep insights into the complex pathways of these transformations.

One area of significant investigation is the cycloaddition reactions of pyridine-derived zwitterions. For example, the 1,3-dipolar cycloaddition of 1-alkynylpyridinium-3-olates with acetylene (B1199291) derivatives has been studied using Density Functional Theory (DFT) quantum chemical calculations. nih.gov These studies elucidate the regioselectivity of the reaction, explaining why certain isomers are formed preferentially. The mechanism likely proceeds through an ylide intermediate. nih.gov In the reaction between 1-(propargyl)-pyridinium-3-olate and ethyl propiolate, calculations show that the attack of the alkyne (C1 and C2) on the C5 and C1 positions of the pyridinium ylide is slightly more favorable than the alternative, leading to a mixture of regioisomers. nih.gov Furthermore, DFT calculations can predict the relative stability of potential products, indicating that rearrangement processes following the initial cycloaddition can be spontaneous, as shown by negative Gibbs free energy changes. nih.gov

The mechanism of palladium-catalyzed cycloadditions involving zwitterionic π-allenyl palladium species has also been a subject of theoretical investigation. mdpi.com These reactions are initiated by the oxidative addition of a Pd(0) catalyst. The subsequent cycloaddition is proposed to proceed through an outer sphere nucleophilic attack. mdpi.com Such detailed mechanistic studies, often combining experimental evidence with DFT calculations, are essential for understanding substrate-controlled selectivity and the role of various additives, like Lewis acids, which can promote key steps such as oxidative addition. mdpi.com

Another fundamental reaction, the nucleophilic aromatic substitution, has also been mechanistically scrutinized. The reaction of 3-alkylpyridines with phenyllithium reveals interesting electronic effects. The observation that a 3-methyl or 3-ethyl group activates the C-2 position towards nucleophilic attack by the phenyl anion, while deactivating the C-6 position, points to a complex interplay of inductive and steric effects that influence the stability of the intermediate Meisenheimer-like complex. researchgate.net

The table below outlines key mechanistic features of reactions relevant to the functionalization of pyridine rings.

Reaction Type Key Mechanistic Feature Investigative Method Intermediate Species Key Findings Reference
1,3-Dipolar CycloadditionRegioselective addition of dipolarophileDFT CalculationsPyridinium ylideFormation of specific regioisomers is energetically favored; product rearrangement can be spontaneous. nih.gov
Isoxazole Ring ExpansionRhodium carbenoid-induced rearrangementExperimentalYlide intermediate, AzatrieneReaction proceeds through a sequence of ring expansion, rearrangement, tautomerization, and oxidation. nih.gov
Palladium-Catalyzed CycloadditionSubstrate-controlled isomerizationDFT Calculations, HRMSZwitterionic π-allenyl palladium speciesThe reaction likely occurs via an outer sphere nucleophilic attack; Lewis acids can promote the initial oxidative addition step. mdpi.com
Nucleophilic Aromatic SubstitutionActivation/Deactivation by substituentsCompetitive reaction studiesMeisenheimer-like complex3-alkyl groups activate the C-2 position and deactivate the C-6 position towards nucleophilic attack. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 3-hydroxypicolinate (B15391739), both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 3-hydroxypicolinate is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. The aromatic region would display three signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the hydroxyl and ester functional groups. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those bearing the hydroxyl and ester groups being significantly shifted), and the two carbons of the ethyl group. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on data for Mthis compound jyu.fi)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H4~7.3-7.4 (dd)~129-131
Pyridine-H5~7.3-7.4 (dd)~126-128
Pyridine-H6~8.3-8.4 (dd)~141-143
Pyridinol-OH~10.6 (s, broad)-
Ester-CH₂~4.1-4.4 (q)~61-63
Ester-CH₃~1.2-1.5 (t)~14-16
Pyridine-C2-~130-132
Pyridine-C3-~158-160
Ester-C=O-~169-171

Note: dd = doublet of doublets, q = quartet, t = triplet, s = singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would give rise to a strong, sharp absorption band typically in the range of 1700-1750 cm⁻¹ spectroscopyonline.com. The spectrum would also feature bands corresponding to C-O stretching of the ester and the phenol, as well as aromatic C=C and C-H stretching and bending vibrations of the pyridine ring. The presence of a "Rule of Three" pattern, with intense peaks around 1700, 1200, and 1100 cm⁻¹, is a characteristic feature of esters spectroscopyonline.com.

Raman Spectroscopy: Raman spectroscopy provides information on the polarizability of molecular bonds and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes of the pyridine ring acs.orgethz.chresearchgate.net. The C=O and C-O stretching vibrations of the ester group would also be Raman active. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600 (broad)Weak
Ester (C=O)C=O stretch1700-1750 (strong)Moderate
Ester (C-O)C-O stretch1100-1300 (strong)Moderate
Pyridine RingC=C/C=N stretch1400-1600 (multiple bands)Strong
Pyridine RingRing breathingWeakStrong
Aromatic C-HC-H stretch~3000-3100Moderate
Aliphatic C-HC-H stretch~2850-3000Moderate

Mass Spectrometry in Molecular Structure Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (molar mass: 167.16 g/mol ) chemsrc.com, the mass spectrum would show a molecular ion peak (M⁺) at m/z 167. The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). The fragmentation pattern of the parent compound, 3-hydroxypicolinic acid, shows a prominent peak corresponding to the loss of a carboxyl group nist.gov. A similar loss of the ethoxycarbonyl group would be expected for the ethyl ester.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Neutral Loss
167[C₈H₉NO₃]⁺ (Molecular Ion)-
139[M - C₂H₄]⁺Ethylene
122[M - OCH₂CH₃]⁺Ethoxy radical
94[M - COOCH₂CH₃]⁺Ethoxycarbonyl radical
78[C₅H₄N]⁺Pyridine radical cation

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound wikipedia.org. While a crystal structure for this compound itself was not found in the surveyed literature, the technique has been extensively used to characterize the structures of metal complexes involving picolinic acid and its derivatives jyu.firesearchgate.netresearchgate.net.

The coordination of this compound to a metal center would likely occur through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, forming a stable chelate ring. The crystal structure of such a complex would reveal precise bond lengths, bond angles, and the coordination geometry around the metal ion. For instance, studies on chromium(III) picolinate (B1231196) complexes have shown a distorted octahedral geometry around the chromium atom, with coordination through both the nitrogen and oxygen atoms of the picolinate ligand researchgate.net. Similarly, studies on other 3d metal complexes of picolinic acid N-oxides also demonstrate the formation of stable six-membered chelate rings jyu.fi. The analysis of copper (II) mixed-ligand complexes with 3-hydroxypicolinamide (B1208869) has been performed using powder X-ray diffraction to determine crystallite size and lattice parameters researchpublish.com. This body of work on related compounds provides a strong foundation for predicting the structural behavior of this compound in metal complexes.

Computational Chemistry and Theoretical Studies

Prediction of Spectroscopic Parameters via Computational Methods:No theoretical studies were found that computationally predict spectroscopic parameters (e.g., NMR chemical shifts, UV-Vis absorption wavelengths) for Ethyl 3-hydroxypicolinate (B15391739) and compare them with experimental data.

Without peer-reviewed scientific data on these specific computational analyses for Ethyl 3-hydroxypicolinate, generating the requested article would require speculation or the fabrication of data, which is contrary to the principles of scientific accuracy. Therefore, the request cannot be fulfilled at this time.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the specific biological and mechanistic pathways of this compound as requested. The provided outline requires in-depth information on enzymatic inhibition, molecular targets, and cellular pathway modulation that is not present in the accessible resources.

Scientific studies detailing the key enzyme targets, mechanisms of inhibition, ligand-receptor interactions, and the impact on signal transduction pathways for this compound could not be located. The information necessary to populate the specific sections and subsections of the requested article, including detailed research findings and data tables, is not available in the public domain through standard scientific databases and search tools.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the chemical compound “this compound” at this time. Further research and publication on the biological activities of this specific compound are needed before such an article can be written.

Biological Activity and Mechanistic Pathways

Biochemical Interactions and Coordination with Metal Ions in Biological Systems

Ethyl 3-hydroxypicolinate (B15391739) belongs to the picolinic acid family of compounds, which are recognized for their role as effective chelating agents for various metal ions. The biological activity and mechanistic pathways of Ethyl 3-hydroxypicolinate are intrinsically linked to its ability to form stable complexes with essential metal ions within biological systems. The core structure, featuring a pyridine (B92270) ring, a hydroxyl group at the 3-position, and an ethyl ester at the 2-position, provides specific sites for coordination with metal cations.

The primary mode of interaction for picolinic acid and its derivatives involves acting as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the carbonyl oxygen of the adjacent carboxylic acid or, in this case, the ester group. This chelation can significantly alter the bioavailability and transport of metal ions, thereby influencing various cellular processes.

Research into the biological activity of structurally related compounds, specifically 3-hydroxypyridine-2-carboxylic acid (the carboxylic acid analog of this compound), has shed light on the crucial role of metal ion coordination. Studies have demonstrated that metal complexes of 3-hydroxypyridine-2-carboxylic acid with cobalt (Co), iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu) exhibit notable biological activities.

One of the significant findings is the insulin-mimetic activity of these metal complexes. In vitro studies have shown that these complexes can inhibit the release of free fatty acids from adipocytes, a key indicator of insulin-like activity. Notably, the copper(II) complex of 3-hydroxypicolinate was found to be the most potent among the tested metal complexes, suggesting that the choice of the metal ion is critical for the biological function of the complex. The 3-hydroxypicolinate ligand itself did not exhibit insulin-mimetic activity, indicating that its primary role is to act as a carrier for the biologically active metal ion.

The formation of these metal complexes can enhance the lipophilicity of the metal ions, facilitating their transport across cell membranes. Once inside the cell, the complex can either exert its biological effect as a whole or release the metal ion to interact with specific cellular targets, such as metalloenzymes or transcription factors. The coordination chemistry of this compound with metal ions is therefore a key determinant of its potential therapeutic effects.

Below is a data table summarizing the research findings on the metal complexes of the closely related 3-hydroxypyridine-2-carboxylic acid, which provides insights into the potential biological activities of this compound upon ester hydrolysis and subsequent metal chelation.

Metal IonComplex Formed with 3-HydroxypicolinateObserved Biological ActivityReference
Copper (Cu²⁺)[Cu(Hhpic)₂]Most potent insulin-mimetic activity; inhibition of free fatty acid release. nih.gov
Cobalt (Co²⁺)[Co(Hhpic)₂(H₂O)₂]Insulin-mimetic activity. nih.gov
Iron (Fe²⁺)[Fe(Hhpic)₂(H₂O)₂]Insulin-mimetic activity. nih.gov
Zinc (Zn²⁺)[Zn(Hhpic)₂(H₂O)₂]Insulin-mimetic activity. nih.gov
Manganese (Mn²⁺)[Mn(Hhpic)₂(H₂O)₂]Insulin-mimetic activity. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Systematic Elucidation of Structure-Activity Relationships

Systematic modifications of the ethyl 3-hydroxypicolinate (B15391739) core have revealed key structural determinants for its biological activity. Research into analogous picolinic acid derivatives has provided valuable insights that can be extrapolated to understand the SAR of ethyl 3-hydroxypicolinate.

For instance, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated that modifications at the 6-position of the picolinic acid ring can significantly impact herbicidal activity. nih.gov While the specific biological target differs, the principles of how substituent changes affect molecular interactions are relevant. The introduction of a pyrazolyl group at this position was a key strategy in discovering novel synthetic auxin herbicides. nih.gov This suggests that exploring substitutions at the equivalent position in this compound could be a fruitful avenue for modulating its activity.

Furthermore, the nature of the ester group is a critical factor. While the ethyl ester is a common starting point, variations in the alkyl chain length or the introduction of different functional groups can influence properties such as solubility, metabolic stability, and target binding affinity. For example, in other classes of compounds, changing from a methyl to an ethyl or larger alkyl group can drastically alter activity. pharmacy180.com

The hydroxyl group at the 3-position is another key feature. Its ability to act as both a hydrogen bond donor and acceptor makes it a crucial interaction point with biological targets. Modifications such as etherification or replacement with other functional groups would likely have a profound impact on the compound's biological profile.

To illustrate the impact of substitutions, a hypothetical SAR table for a series of this compound analogs is presented below, based on general principles of medicinal chemistry.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Compound ID R1 (at C4) R2 (at C5) R3 (at C6) Biological Activity (IC50, µM)
EHP-01 H H H 10.5
EHP-02 Cl H H 5.2
EHP-03 H Cl H 8.1
EHP-04 H H CH3 15.3
EHP-05 F H H 4.8
EHP-06 H OCH3 H 9.7

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is instrumental in lead optimization by guiding the design of new analogs with improved potency and selectivity. mdpi.commdpi.comnih.gov

A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the ester group.

Hydrogen Bond Donor: The hydroxyl group at the 3-position.

Aromatic Ring: The pyridine ring itself, which can engage in π-π stacking interactions.

Hydrophobic Features: The ethyl group of the ester.

By generating a 3D-QSAR (Quantitative Structure-Activity Relationship) model, researchers can visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. mdpi.commdpi.comnih.gov This information is invaluable for designing new compounds with a higher probability of success. For example, a 3D-QSAR study on PLK1 inhibitors successfully used pharmacophore-based alignment to build predictive models that guided the design of more potent analogs. mdpi.com

The process of lead optimization involves an iterative cycle of designing, synthesizing, and testing new compounds based on the insights gained from SAR and pharmacophore modeling. mdpi.commdpi.com The goal is to enhance the desired pharmacological properties while minimizing off-target effects and improving pharmacokinetic profiles.

Table 2: Key Pharmacophoric Features of this compound

Feature Location Importance for Activity
Hydrogen Bond Acceptor Pyridine Nitrogen Essential for target recognition
Hydrogen Bond Donor/Acceptor 3-Hydroxyl Group Crucial for binding affinity
Hydrogen Bond Acceptor Ester Carbonyl Contributes to binding
Aromatic Ring Pyridine Nucleus Potential for π-stacking interactions
Hydrophobic Group Ethyl Ester Influences solubility and membrane permeability

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds. nih.gov If a molecule and its target (e.g., an enzyme or receptor) are chiral, they will interact in a stereospecific manner, often leading to significant differences in the pharmacological effects of enantiomers. nih.gov

While this compound itself is not chiral, the introduction of chiral centers through substitution on the pyridine ring or the ester group would result in stereoisomers. It is well-established that different enantiomers of a drug can exhibit vastly different activities, with one enantiomer being therapeutically active while the other may be inactive or even toxic. nih.gov

For instance, in a study of 3-Br-acivicin isomers and derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the critical role of stereochemistry in biological recognition and uptake. nih.gov This stereoselectivity is often driven by the specific interactions between the chiral drug molecule and the chiral environment of its biological target. nih.gov

Therefore, in the development of chiral derivatives of this compound, it is imperative to synthesize and evaluate each stereoisomer individually to fully understand their pharmacological profiles. The stereoselective synthesis of such analogs would be a key step in developing potent and safe therapeutic agents. nih.govnih.govrsc.org

Based on a comprehensive search for scientific literature, there is currently no publicly available information regarding the preclinical research, therapeutic applications, or use in prodrug strategies specifically for the chemical compound "this compound."

Searches for in vitro efficacy studies, evaluations in disease models, and its potential therapeutic uses have not yielded any specific research findings. Similarly, there is no information available on the design of prodrugs derived from this compound or their activation mechanisms.

Therefore, it is not possible to generate the requested article as the necessary scientific data for this compound does not appear to exist in the accessible scientific literature.

Preclinical Research and Potential Therapeutic Applications

Toxicological Considerations in Preclinical Development

The preclinical development of any new chemical entity, including Ethyl 3-hydroxypicolinate (B15391739), necessitates a thorough evaluation of its toxicological profile to ensure safety before it can be considered for further studies. This process involves a series of standardized in vitro and in vivo studies designed to identify potential hazards, establish a safety margin, and understand the compound's behavior in a biological system. While specific preclinical toxicology data for Ethyl 3-hydroxypicolinate is not extensively available in publicly accessible literature, the standard battery of tests required for regulatory submission provides a framework for its evaluation.

These investigations are typically conducted under Good Laboratory Practice (GLP) to ensure the quality and integrity of the data. The primary objective is to characterize any adverse effects of this compound across a range of doses and durations of exposure.

Acute Toxicity

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard battery of tests is employed to detect different types of genetic damage. These typically include:

An in vitro bacterial reverse mutation assay (Ames test).

An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.

An in vivo genotoxicity assay, such as a micronucleus test in rodents.

There are currently no publicly available reports detailing the genotoxic potential of this compound from such assays.

Cytotoxicity

Cytotoxicity studies evaluate the toxicity of a compound to living cells. These in vitro assays are essential for determining the concentration at which a substance causes cell damage or death. Various endpoints can be measured, including cell membrane integrity, mitochondrial function, and apoptosis. This information is valuable for predicting potential target organs for toxicity in vivo. Specific cytotoxicity data, such as IC50 values (the concentration of a substance that inhibits a biological process by 50%), for this compound are not detailed in the available research.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems. These studies are critical for identifying adverse effects that could have immediate and life-threatening consequences. There is no specific information in the public domain regarding the safety pharmacology profile of this compound.

Toxicokinetics

Toxicokinetic studies are integral to understanding the relationship between the dose of a compound administered and its concentration in the body over time. These studies examine the absorption, distribution, metabolism, and excretion (ADME) of a substance in the context of a toxicology study. By understanding these parameters, researchers can better interpret the findings of toxicology studies and extrapolate them from animal models to humans. Detailed toxicokinetic data for this compound is not currently available in published literature.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Research and Development

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the way chemical research is conducted, from initial discovery to process optimization. For Ethyl 3-hydroxypicolinate (B15391739), these computational tools offer several promising avenues.

Predictive Modeling for Property and Bioactivity Screening: AI and ML algorithms can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new or modified molecules. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activities of novel Ethyl 3-hydroxypicolinate derivatives. This would enable researchers to virtually screen vast libraries of potential compounds and prioritize those with the highest likelihood of success for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the core structure of this compound and a set of desired biological or physical characteristics, AI could propose novel derivatives that are optimized for a specific application, such as binding to a particular protein target.

Synthesis Planning and Optimization: Computer-aided synthesis planning (CASP) utilizes ML to devise the most efficient and cost-effective routes for synthesizing a target molecule. nih.govnih.govmit.edu Such tools could analyze the structure of this compound and suggest optimal reaction pathways, reagents, and conditions, thereby accelerating the synthetic process and reducing waste. nih.govnih.govmit.edu

Advanced Methodologies in Synthetic Organic Chemistry

Recent advancements in synthetic organic chemistry offer new possibilities for the efficient and precise synthesis of this compound and its derivatives. These methodologies can lead to higher yields, improved purity, and access to a wider range of molecular diversity.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The synthesis of this compound could be adapted to a flow chemistry setup, allowing for more efficient and reproducible production.

Photoredox Catalysis: This technique uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. Photoredox catalysis could be employed to functionalize the pyridine (B92270) ring of this compound in novel ways, leading to the creation of new derivatives with unique properties.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing area of interest due to their high selectivity and environmentally friendly nature. Enzymes could potentially be used for the stereoselective synthesis of chiral derivatives of this compound, which could have important implications for its biological activity.

Novel Applications in Medicinal Chemistry and Materials Science

The unique chemical structure of this compound, featuring a pyridine ring with both a hydroxyl and an ester group, makes it a versatile scaffold for the development of new molecules with applications in both medicine and materials science. nih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.com

Medicinal Chemistry: The 3-hydroxypyridine (B118123) scaffold is present in a number of biologically active compounds. nih.gov this compound can serve as a starting point for the synthesis of new therapeutic agents. For example, derivatives could be designed to act as enzyme inhibitors or receptor antagonists for a variety of disease targets. The pyridine nitrogen and the hydroxyl and ester groups provide multiple points for modification to optimize binding affinity and pharmacokinetic properties. nih.govresearchgate.net The synthesis of novel derivatives of similar scaffolds, such as ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate, has shown promising cytotoxicity against various cancer cell lines. nih.gov

Materials Science: The ability of the 3-hydroxypyridine moiety to coordinate with metal ions opens up possibilities for the creation of novel materials. nih.gov this compound could be used as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com These materials could have applications in areas such as catalysis, gas storage, and sensing. For instance, polymers incorporating 3-hydroxypyridin-4-one groups have shown enhanced iron-binding capabilities with potential antimicrobial applications. nih.gov

Table 1: Potential Applications of this compound Derivatives

Field Potential Application Rationale
Medicinal Chemistry Enzyme Inhibitors The scaffold can be modified to fit the active sites of various enzymes.
Anticancer Agents Derivatives of related quinoline (B57606) carboxylates have shown cytotoxic activity. nih.gov
Antimicrobial Agents Coordination with essential metal ions can disrupt microbial processes. nih.gov
Materials Science Coordination Polymers The 3-hydroxypyridine moiety can act as a metal-coordinating ligand. rsc.orgmdpi.com
Catalysts Metal complexes of pyridine derivatives can exhibit catalytic activity.

Challenges and Opportunities in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical or industrial setting. For a compound like this compound, several challenges and opportunities exist in this transitional phase.

Challenges:

Preclinical Development: Before any derivative of this compound can be considered for clinical use, it must undergo extensive preclinical testing to evaluate its efficacy, safety, and pharmacokinetic profile. This is a time-consuming and expensive process.

Regulatory Hurdles: The path to regulatory approval for new drugs and materials is complex and requires rigorous documentation of safety and efficacy.

Scalable Synthesis: Developing a cost-effective and scalable synthesis route is crucial for the commercial viability of any new compound.

Opportunities:

Targeted Therapies: By leveraging a deeper understanding of disease biology, derivatives of this compound could be designed to target specific molecular pathways, leading to more effective and less toxic therapies. clarivate.com

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a particular therapy can improve the success rate of clinical trials and lead to more personalized medicine.

Collaborative Research: Partnerships between academic researchers, pharmaceutical companies, and materials science industries can help to accelerate the translation of promising discoveries into real-world applications.

Q & A

Basic Question: What are the optimal conditions for synthesizing Ethyl 3-hydroxypicolinate, and how can reaction yields be improved?

Methodological Answer:
The synthesis of this compound typically involves esterification of 3-hydroxypicolinic acid with ethanol under acidic catalysis. A reported procedure refluxes 3-hydroxypicolinic acid in ethanol and toluene with sulfuric acid at 95°C for 72 hours, achieving a 73% yield . To optimize yields, researchers should:

  • Vary solvent ratios (e.g., ethanol:toluene) to balance reactivity and azeotropic water removal.
  • Test alternative catalysts (e.g., p-toluenesulfonic acid) for reduced side reactions.
  • Monitor reaction progress via TLC or HPLC to identify intermediate byproducts.
    Reproducibility requires strict control of temperature (±2°C) and anhydrous conditions .

Advanced Question: How do hydrogen-bonding networks in this compound derivatives influence their physicochemical properties?

Methodological Answer:
Crystal structure analyses reveal that this compound derivatives form intramolecular O–H⋯O hydrogen bonds (S(6) motifs) and intermolecular N–H⋯O/C–H⋯π interactions, creating 3D supramolecular architectures . To study these effects:

  • Perform X-ray diffraction to map hydrogen-bonding patterns.
  • Compare solubility and melting points of derivatives with/without hydroxyl groups.
  • Use DFT calculations to quantify bond strengths and their impact on stability.
    For example, proton transfer in pyridinium salts alters charge distribution, affecting solubility and reactivity .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches.
  • NMR : 1^1H NMR should show the ethyl group (triplet at ~1.3 ppm, quartet at ~4.3 ppm) and aromatic protons (6.5–8.5 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 182.1).
  • XRD : Resolve crystal packing motifs, as seen in analogous pyridinium salts . Always cross-validate with literature data .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Methodological Answer:
Discrepancies often arise from impurities or varying experimental conditions. To address this:

  • Replicate procedures with strict adherence to reported conditions (e.g., solvent purity, catalyst grade) .
  • Characterize byproducts via LC-MS or GC-MS to identify competing reactions.
  • Apply the PICOT framework to structure comparative studies:
    • Population : Reaction batches.
    • Intervention : Modified catalysts/solvents.
    • Comparison : Baseline yields.
    • Outcome : Yield optimization.
    • Time : 24–72 hours .

Basic Question: What ethical guidelines apply to preclinical studies involving this compound derivatives?

Methodological Answer:

  • NIH Guidelines : Require detailed reporting of experimental conditions (e.g., animal models, dosing protocols) to ensure reproducibility .
  • Ethical approval : Declare institutional review board (IRB) approvals, including committee name, approval date, and protocol number .
  • Data transparency : Publish raw data (e.g., crystallographic files in CCDC) to support peer validation .

Advanced Question: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Calibration curves : Use HPLC/UV-Vis with ≥5 concentration points (R² > 0.99).
  • Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3).
  • Recovery studies : Spike known concentrations into matrices (e.g., biological fluids) and measure accuracy (90–110%).
  • Inter-laboratory validation : Collaborate to assess reproducibility, as per ICH Q2(R1) guidelines .

Basic Question: How should researchers conduct a literature review on this compound’s applications?

Methodological Answer:

  • Search databases : Use Google Scholar with keywords like "this compound crystal structure" or "esterification kinetics" .
  • Filter sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over preprints.
  • Track citations : Use tools like Web of Science to identify foundational studies (e.g., hydrogen-bonding motifs ).

Advanced Question: What computational methods are suitable for studying this compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility.
  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., esterification energetics).
  • Docking studies : Model interactions with biological targets (e.g., enzymes).
    Validate results against experimental data (e.g., XRD bond lengths ).

Advanced Question: How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Detailed protocols : Publish step-by-step synthetic procedures, including equipment brands (e.g., Bruker XRD) .
  • Data archiving : Deposit spectral and crystallographic data in repositories (e.g., CCDC, IUCr).
  • Statistical rigor : Report mean ± SD for triplicate experiments and use ANOVA for batch comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.